![molecular formula C12H22N2O2S2 B6501192 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylpropane-1-sulfonamide CAS No. 954619-39-7](/img/structure/B6501192.png)
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylpropane-1-sulfonamide
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Overview
Description
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylpropane-1-sulfonamide, also known as DMATS, is an important organic molecule in the field of synthetic organic chemistry. It is an amide compound derived from the condensation of dimethylamine and thiophene-3-yl-methyl sulfone, and is commonly used as a precursor in the synthesis of a wide range of compounds. DMATS has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes.
Scientific Research Applications
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylpropane-1-sulfonamide has been used in a variety of scientific research applications, including the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. In addition, N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylpropane-1-sulfonamide has been used in the synthesis of a variety of organic compounds, including heterocyclic compounds, and has been used in the synthesis of a variety of pharmaceuticals, including antifungal agents and antiviral agents. N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylpropane-1-sulfonamide has also been used in the synthesis of a variety of pesticides, including herbicides and insecticides.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylpropane-1-sulfonamide is not well understood. However, it is believed that N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylpropane-1-sulfonamide is able to form hydrogen bonds with a variety of compounds, including amines, carboxylic acids, and other organic molecules. In addition, N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylpropane-1-sulfonamide is believed to form strong complexes with a variety of compounds, including metal ions and other organic molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylpropane-1-sulfonamide are not well understood. However, it is believed that N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylpropane-1-sulfonamide is able to interact with a variety of compounds, including amines, carboxylic acids, and other organic molecules. In addition, N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylpropane-1-sulfonamide is believed to form strong complexes with a variety of compounds, including metal ions and other organic molecules.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylpropane-1-sulfonamide in laboratory experiments include its low cost, its ease of synthesis, and its ability to form strong complexes with a variety of compounds. The limitations of using N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylpropane-1-sulfonamide in laboratory experiments include its low solubility in aqueous solutions and its tendency to form hydrogen bonds with a variety of compounds.
Future Directions
Future research on N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylpropane-1-sulfonamide could focus on further elucidating the mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylpropane-1-sulfonamide, as well as its biochemical and physiological effects. In addition, future research could focus on developing new synthetic methods for the synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylpropane-1-sulfonamide and exploring new applications for N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylpropane-1-sulfonamide, such as in the synthesis of pharmaceuticals and pesticides. Furthermore, future research could focus on exploring the potential for N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylpropane-1-sulfonamide to form strong complexes with a variety of compounds, including metal ions and other organic molecules.
Synthesis Methods
The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylpropane-1-sulfonamide can be achieved through a variety of methods, including the reaction of dimethylamine and thiophene-3-yl-methyl sulfone in an aqueous medium. This reaction yields an amide compound, which can then be purified by recrystallization. In addition, N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylpropane-1-sulfonamide can also be synthesized through the reaction of dimethylamine and thiophene-3-yl-methyl sulfone in an organic solvent, such as methanol or ethanol. This reaction yields an amide compound, which can then be purified by recrystallization.
properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-methylpropane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2S2/c1-10(2)9-18(15,16)13-7-12(14(3)4)11-5-6-17-8-11/h5-6,8,10,12-13H,7,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQUDGZIBBNUPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NCC(C1=CSC=C1)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylpropane-1-sulfonamide |
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